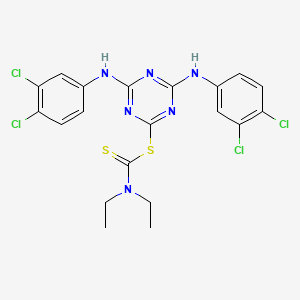

4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate

説明

4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate is a triazine-based compound characterized by two 3,4-dichlorophenylamino substituents at the 4- and 6-positions of the triazine ring and a diethyldithiocarbamate group at the 2-position. This structural combination suggests applications in pharmaceuticals (e.g., antimicrobial or anticancer agents) or agrochemicals (e.g., pesticides) .

特性

分子式 |

C20H18Cl4N6S2 |

|---|---|

分子量 |

548.3 g/mol |

IUPAC名 |

[4,6-bis(3,4-dichloroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C20H18Cl4N6S2/c1-3-30(4-2)20(31)32-19-28-17(25-11-5-7-13(21)15(23)9-11)27-18(29-19)26-12-6-8-14(22)16(24)10-12/h5-10H,3-4H2,1-2H3,(H2,25,26,27,28,29) |

InChIキー |

VBWMTNQALQRYOU-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C(=S)SC1=NC(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)NC3=CC(=C(C=C3)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with 3,4-dichloroaniline under controlled conditions to form the intermediate 4,6-bis((3,4-dichlorophenyl)amino)-1,3,5-triazine. This intermediate is subsequently treated with diethyldithiocarbamate to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process optimization focuses on maximizing the efficiency of each reaction step, minimizing by-products, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

化学反応の分析

科学研究への応用

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特な構造により、新しい化学反応の探求と、特定の特性を持つ新規材料の開発が可能になります。

生物学

生物学的研究では、4,6-ビス((3,4-ジクロロフェニル)アミノ)-1,3,5-トリアジン-2-イルジエチルジチオカルバメートは、酵素阻害剤としての可能性について研究されています。特定のタンパク質と相互作用する能力により、医薬品開発や生化学的研究の候補となっています。

医学

医学では、この化合物は、潜在的な治療応用について調査されています。その構造的特徴は、癌や感染症などの疾患を標的とした新しい薬の設計に使用できることを示唆しています。

産業

産業部門では、この化合物は、その安定性と反応性のために、ポリマーやコーティングを含む先端材料の開発における用途について探求されています。

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.

Biology

In biological research, 4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could be used in the design of new drugs targeting diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

作用機序

類似の化合物との比較

類似の化合物

4,6-ジクロロ-1,3,5-トリアジン: 標的化合物の合成における前駆体であり、その反応性と様々な化学合成における使用で知られています。

3,4-ジクロロアニリン: 別の前駆体であり、様々な有機化合物の合成に使用されます。

ジエチルジチオカルバメート: 標的化合物の構成要素であり、配位化学とリガンドとしての使用で知られています。

独自性

4,6-ビス((3,4-ジクロロフェニル)アミノ)-1,3,5-トリアジン-2-イルジエチルジチオカルバメートは、トリアジンコアとジクロロフェニル基、ジエチルジチオカルバメート基を組み合わせているため、独自性があります。この独特の構造は、特定の化学的および生物学的特性を与え、研究や工業的な応用に役立つ化合物となっています。

類似化合物との比較

4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl Derivatives

- Structure: Features 4-chlorophenylamino groups instead of 3,4-dichlorophenylamino.

- Key Properties : Demonstrated antimicrobial activity against bacterial and fungal species (e.g., compound V3-a in ). The absence of a 3-chloro substituent reduces steric hindrance and may lower lipophilicity compared to the target compound.

- Applications : Primarily explored for antimicrobial uses .

USP Iscotrizinol-Related Compounds (C and D)

- Structure: Contains tert-butylcarbamoylphenylamino groups and a 2-ethylhexyl ester (e.g., USP Iscotrizinol Related Compound C).

- Key Properties : High molecular weight (708.89 g/mol) and UV-absorbing properties, making them suitable for sunscreen formulations. The tert-butyl groups enhance stability against photodegradation.

- Applications : Used as UV filters in cosmetics. The diethyldithiocarbamate in the target compound may offer divergent applications, such as antioxidant or metal chelation roles .

4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol

- Structure: Substituted with octylthio groups and a phenolic antioxidant moiety.

- Key Properties: The octylthio groups increase hydrophobicity, while the phenolic group provides radical-scavenging activity. CAS 991-84-4.

- Applications : Industrial antioxidant. In contrast, the diethyldithiocarbamate group in the target compound may enable stronger coordination with transition metals (e.g., Cu²⁺, Zn²⁺), expanding utility in catalysis or detoxification .

N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine

- Structure : Trichloromethyl substituents at the 4- and 6-positions.

- Key Properties : Electron-withdrawing trichloromethyl groups enhance electrophilicity, making the compound reactive in photochemical or crosslinking applications.

- Applications: Potential use in polymer chemistry or as a reactive intermediate. The target compound’s diethyldithiocarbamate group offers distinct reactivity, favoring chelation over electrophilic reactions .

Comparative Analysis Table

| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| Target Compound | 3,4-Dichlorophenylamino | Diethyldithiocarbamate | ~600 (estimated) | Lipophilic, chelating | Pharmaceuticals, agrochemicals |

| 4,6-Bis((4-chlorophenyl)amino)triazine (V3-a) | 4-Chlorophenylamino | Morpholinone | Not specified | Antimicrobial | Antimicrobial agents |

| USP Iscotrizinol C | tert-Butylcarbamoylphenylamino | 2-Ethylhexyl ester | 708.89 | UV absorption | Sunscreens |

| Octylthio-triazine (CAS 991-84-4) | Octylthio | Phenolic antioxidant | Not specified | Antioxidant | Industrial stabilizers |

| Trichloromethyl-triazine | Trichloromethyl | Hydroxylamine | Not specified | Electrophilic | Polymer chemistry |

生物活性

4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies.

Chemical Structure and Synthesis

The compound features a triazine core substituted with dichlorophenyl groups and a diethyldithiocarbamate moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of 4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate against various cancer cell lines. The following table summarizes key findings regarding its antiproliferative effects:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| T47D (Breast Cancer) | 2.3 | |

| MCF-7 (Breast Cancer) | 12.1 | |

| HeLa (Cervical) | 13.2 | |

| Ishikawa (Endometrial) | 14.9 |

The compound demonstrated significant antiproliferative activity, particularly against the T47D breast cancer cell line, outperforming Doxorubicin in some cases.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for antimicrobial efficacy against various pathogens. The results indicate promising activity against both Gram-positive and Gram-negative bacteria as well as fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Candida albicans | 32 |

These findings highlight the compound’s potential as a broad-spectrum antimicrobial agent.

The biological activity of 4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate is believed to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through various pathways.

- Enzymatic Inhibition : It has been shown to inhibit specific enzymes like PTP-1B in a concentration-dependent manner, which may contribute to its anticancer effects .

Case Studies

Several case studies have demonstrated the effectiveness of this compound in preclinical settings:

- Study on Breast Cancer Cells : A study reported that compounds similar to 4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate exhibited significant cytotoxicity against T47D and MCF-7 cell lines with IC50 values lower than conventional chemotherapeutics like Doxorubicin .

- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。